Ethyl 8-methyl-7-oxopteridine-6-carboxylate
Description
Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pteridine ring, which is a bicyclic structure containing nitrogen atoms. Pteridines are significant in biological systems, often found in pigments and cofactors.
Properties
CAS No. |
2047-23-6 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H10N4O3/c1-3-17-10(16)7-9(15)14(2)8-6(13-7)4-11-5-12-8/h4-5H,3H2,1-2H3 |
InChI Key |
JEBWOBVOTXICHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CN=CN=C2N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be synthesized through various organic reactions. One common method involves the esterification of 8-methyl-7-oxopteridine-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or other nucleophiles can be used under appropriate conditions.
Major Products
Hydrolysis: Produces 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted pteridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Role as a Precursor in Drug Synthesis
Ethyl 8-methyl-7-oxopteridine-6-carboxylate serves as a precursor for synthesizing various bioactive compounds. Its structural features enable it to act as an intermediate in the production of pharmaceuticals with enhanced biological activity. Pteridines are known to interact with cellular receptors and enzymes, making them valuable in drug development.
Antimicrobial and Antiviral Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities. Studies have shown that modifications to the pteridine ring can lead to compounds that effectively inhibit the growth of bacteria and viruses, providing a basis for new therapeutic agents.
Agricultural Applications
Herbicide Development
this compound has been investigated for its potential use in herbicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Plant Growth Regulators
This compound also shows promise as a plant growth regulator. Research has demonstrated that it can influence plant growth patterns, enhancing yield and resistance to environmental stressors.
Biochemical Research
Enzyme Interaction Studies
Studies focusing on the interaction of this compound with various enzymes have provided insights into its mechanism of action. The compound's ability to bind with enzymes involved in metabolic pathways is crucial for understanding its biological effects.
Case Study: Binding Affinity
A case study examining the binding affinity of this compound with dihydrofolate reductase (DHFR) revealed significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new inhibitors targeting similar enzymes.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor, modulating enzymatic activities. The pteridine ring structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be compared with other pteridine derivatives:
This compound vs. Ethyl 8-methyl-7-oxopteridine-6-carboxamide: The carboxamide derivative has different solubility and reactivity properties.
This compound vs. Mthis compound: The methyl ester has a lower molecular weight and different physical properties.
This compound vs. 8-methyl-7-oxopteridine-6-carboxylic acid: The acid form is more polar and has different solubility characteristics.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.
Biological Activity
Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Key methods include:
- Cyclization of substituted amines with ethyl acetoacetate.
- Oxidation reactions to introduce the carbonyl group at position 7.
- Esterification to form the ethyl ester.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:
- In vitro studies demonstrated that the compound shows significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested .
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induces apoptosis and inhibits cell proliferation at concentrations above 10 µM .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects .
Clinical Relevance
A case study involving patients with resistant bacterial infections highlighted the potential use of this compound as an adjunct therapy. Patients treated with this compound alongside standard antibiotics showed improved outcomes compared to those receiving antibiotics alone .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC: 25–100 µg/mL) |
| Antitumor Activity | Induces apoptosis in MCF-7 cells at >10 µM |
| Mechanism | Inhibits DNA synthesis; induces ROS |
| Clinical Case Study | Improved outcomes in resistant infections |
Q & A
Q. How can the purity and structural identity of Ethyl 8-methyl-7-oxopteridine-6-carboxylate be confirmed after synthesis?
Methodological Answer:
- Synthesis Validation : Use - and -NMR to verify functional groups (e.g., ester carbonyl at ~170 ppm, methyl protons at ~2.5 ppm) and compare with literature spectra.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts.
- X-ray Crystallography : For definitive structural confirmation, grow single crystals and solve the structure using SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) .
Q. What experimental conditions are optimal for synthesizing this compound?
Methodological Answer:
- Reagent Selection : Use esterification catalysts like DMAP or HSO under anhydrous conditions to avoid hydrolysis.
- Temperature Control : Maintain reflux in aprotic solvents (e.g., THF or DCM) at 60–80°C to balance reaction rate and thermal stability.
- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in situ FTIR for carbonyl group formation.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, C, or S motifs) using crystallographic data. Software like Mercury or PLATON can visualize interactions .
- Quantitative Metrics : Calculate hydrogen-bond distances (e.g., O···H < 2.5 Å) and angles (θ > 120°) from CIF files. For puckered rings, use Cremer-Pople coordinates to quantify deviations from planarity .
- Thermal Motion : Refine anisotropic displacement parameters in SHELXL to assess dynamic vs. static disorder in hydrogen-bond networks .
Q. How should researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Quality Checks : Inspect R and completeness (>95%) to identify outliers. Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Model Validation : Cross-validate with Hirshfeld surfaces (CrystalExplorer) to detect missed weak interactions (e.g., C–H···O).
- Multi-Software Crosscheck : Compare refinement results from SHELX and Olex2 to isolate software-specific artifacts .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS to study steric hindrance from the methyl group.
- Transition State Analysis : Locate TSs with QM/MM methods (e.g., Gaussian/Amber) for ester hydrolysis pathways .
Experimental Design & Data Analysis
Q. How to design a study comparing the photostability of this compound with its analogs?
Methodological Answer:
- Controlled Variables : Irradiate samples under UV light (λ = 254 nm) in quartz cuvettes, maintaining consistent intensity (e.g., 10 mW/cm).
- Degradation Metrics : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and quantify half-life (t) using first-order kinetics.
- Statistical Validation : Apply ANOVA to compare degradation rates across analogs, ensuring p < 0.05 for significance .
Q. How to address discrepancies between experimental and computational 1H^1H1H-NMR chemical shifts?
Methodological Answer:
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO-d) to improve shift accuracy.
- Conformational Sampling : Use Boltzmann weighting in software like ACD/Labs to account for rotamer populations.
- Referencing : Calibrate experimental shifts with TMS and verify computational scaling factors .
Reproducibility & Ethical Considerations
Q. What documentation ensures reproducibility of synthetic procedures for this compound?
Methodological Answer:
- Detailed Protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography: silica mesh, eluent ratios).
- Data Deposition : Upload crystallographic data to the Cambridge Structural Database (CSD) and spectral data to public repositories (e.g., PubChem) .
- Error Reporting : Disclose failed attempts (e.g., hydrolysis under basic conditions) to guide future researchers .
Q. How to ethically handle data contradictions in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
